
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups on the benzene ring. This compound is typically a white or light yellow crystalline powder and is used as an intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid can be achieved through a multi-step process involving the introduction of bromine, fluorine, methyl, and nitro groups onto the benzene ring. One common method involves the nitration of 4-fluoro-3-methylbenzoic acid followed by bromination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Major Products
Reduction of the nitro group: 2-Bromo-4-fluoro-5-methyl-3-aminobenzoic acid.
Nucleophilic substitution of bromine: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Material science: As a building block for the synthesis of novel materials with specific properties.
Catalysis: Used as a ligand or catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the benzene ring, making it more susceptible to electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine and methyl groups can affect the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoro-5-nitrobenzoic acid: Similar structure but lacks the methyl group.
3-Bromo-4-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.
4-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the bromine and methyl groups.
Uniqueness
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C8H5BrFNO4 |
|---|---|
Molekulargewicht |
278.03 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-5-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H5BrFNO4/c1-3-2-4(8(12)13)5(9)7(6(3)10)11(14)15/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
BDGQIYLIXXRICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


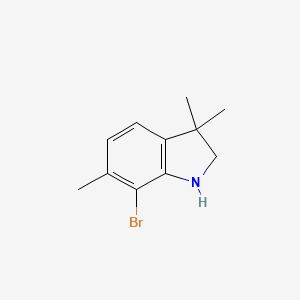
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
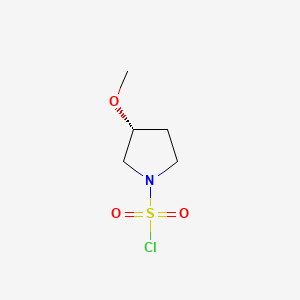
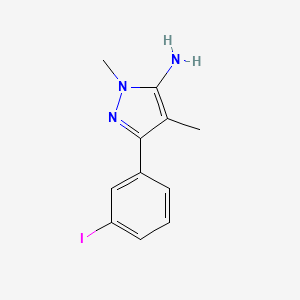
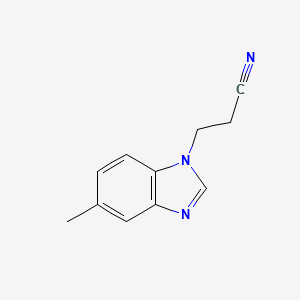
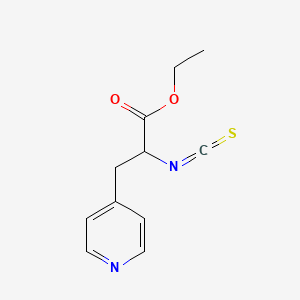
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
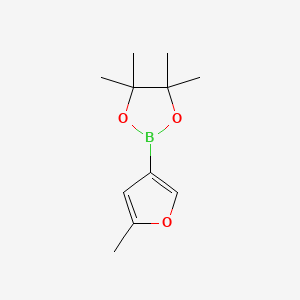
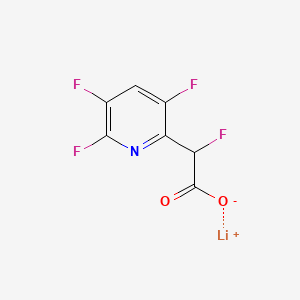

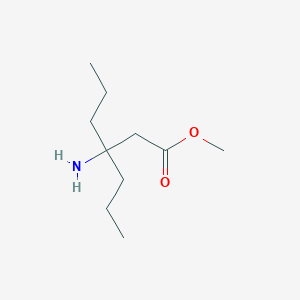
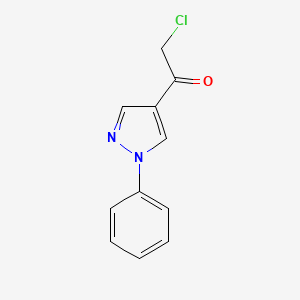
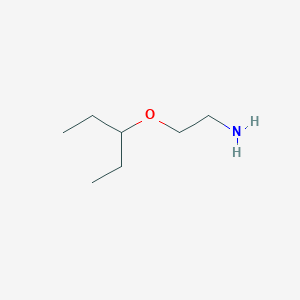
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
